molecular formula C5H2BrF3S B1346392 3-Bromo-2-(trifluoromethyl)thiophene CAS No. 924818-17-7

3-Bromo-2-(trifluoromethyl)thiophene

Cat. No.: B1346392
CAS No.: 924818-17-7
M. Wt: 231.04 g/mol
InChI Key: WAEYJGSTKDPCSW-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)thiophene is a chemical compound with the molecular formula C5H2BrF3S . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of this compound consists of a thiophene ring with a bromo group at the 3rd position and a trifluoromethyl group at the 2nd position .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.04 Da . It has a density of 1.8±0.1 g/cm3, a boiling point of 167.7±35.0 °C at 760 mmHg, and a vapor pressure of 2.2±0.3 mmHg at 25°C . The compound has a molar refractivity of 37.3±0.3 cm3 .

Scientific Research Applications

1. Reactivity and Formation of Novel Fluoro-Organics

The generation of reactive trifluoroalkyl carbocations from thiophene derivatives, including 3-Bromo-2-(trifluoromethyl)thiophene, has been observed in Brønsted superacids. These carbocations react with various (hetero)aromatic π-nucleophiles, resulting in a range of novel fluoro-organic compounds. This reactivity provides valuable insights into the potential use of these compounds in the synthesis of complex organic molecules (Khoroshilova & Vasilyev, 2020).

2. Tuning Optical Properties in Polythiophenes

Postfunctionalization of polythiophenes, such as poly(3-hexylthiophene), has been explored to study the effects of functional groups like bromo and chloro on the optical and photophysical properties. These studies are crucial for the development of materials with specific optical characteristics for applications in electronics and photonics (Li, Vamvounis, & Holdcroft, 2002).

3. Synthesis and Properties of Regioregular Polymers

Research on regioregular polythiophenes, including those derived from this compound, has been conducted to understand their synthesis, solution properties, and solid-state characteristics. These polymers have unique solubility properties and can form self-organized structures, relevant for applications in material science and engineering (Wu, Chen, & Rieke, 1996).

4. Electropolymerization and Device Applications

The electropolymerization of functionalized thiophenes like 3-bromo-4-methoxythiophene has been studied, highlighting their potential in the fabrication of organic electronic devices. These polymers exhibit unique electrochemical and optical properties, making them suitable for applications in electrochromic devices and organic photovoltaics (Cihaner & Önal, 2007).

Safety and Hazards

3-Bromo-2-(trifluoromethyl)thiophene is associated with several hazards. It is recommended to wear personal protective equipment/face protection while handling this compound. It should not get in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Inhalation and ingestion should be avoided .

Properties

IUPAC Name

3-bromo-2-(trifluoromethyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-3-1-2-10-4(3)5(7,8)9/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAEYJGSTKDPCSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40650149
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924818-17-7
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=924818-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromo-2-(trifluoromethyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40650149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromo-2-(trifluoromethyl)thiophene
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